molecular formula C34H54N12O7 B12302677 H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2

H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2

Katalognummer: B12302677
Molekulargewicht: 742.9 g/mol
InChI-Schlüssel: JZYGWEQFALQYNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 is a synthetic peptide composed of a sequence of amino acids This peptide is notable for its inclusion of both D- and L-forms of amino acids, which can influence its biological activity and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve large-scale SPPS with automated synthesizers to ensure consistency and efficiency. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: can undergo various chemical reactions, including:

    Oxidation: This can occur at the tyrosine or histidine residues.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction would yield free thiols.

Wissenschaftliche Forschungsanwendungen

H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism by which H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The peptide’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • H-DL-Ser-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
  • H-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
  • H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-OH

Uniqueness

H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: is unique due to its specific sequence and the inclusion of both D- and L-forms of amino acids. This configuration can influence its stability, biological activity, and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C34H54N12O7

Molekulargewicht

742.9 g/mol

IUPAC-Name

N-[1-[[1-[[1-[[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide

InChI

InChI=1S/C34H54N12O7/c1-18(2)27(32(52)43-24(29(35)49)14-21-15-39-17-41-21)46-31(51)25(13-20-8-10-22(47)11-9-20)44-33(53)28(19(3)4)45-30(50)23(42-26(48)16-38-5)7-6-12-40-34(36)37/h8-11,15,17-19,23-25,27-28,38,47H,6-7,12-14,16H2,1-5H3,(H2,35,49)(H,39,41)(H,42,48)(H,43,52)(H,44,53)(H,45,50)(H,46,51)(H4,36,37,40)

InChI-Schlüssel

JZYGWEQFALQYNB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.